molecular formula C23H30N6OS3 B1244995 K-604

K-604

Número de catálogo: B1244995
Peso molecular: 502.7 g/mol
Clave InChI: VGGMTOYKEDKFLN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

K-604 es un compuesto orgánico sintético conocido por su potente e selectiva inhibición de la acil-CoA: colesterol aciltransferasa 1 (ACAT1). Esta enzima juega un papel crucial en el metabolismo del colesterol al catalizar la formación de ésteres de colesterol a partir del colesterol y la acil-CoA grasa. This compound ha sido identificado como un candidato prometedor para el tratamiento de la hiperlipidemia y la aterosclerosis debido a su capacidad para inhibir selectivamente ACAT1 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de K-604 involucra múltiples pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de grupos funcionales. Los pasos clave incluyen:

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción y técnicas de purificación como la cristalización y la cromatografía para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones

K-604 se somete a varios tipos de reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

Productos Principales

Aplicaciones Científicas De Investigación

Alzheimer's Disease Treatment

K-604 has been investigated for its potential in treating Alzheimer's disease due to its ability to penetrate the blood-brain barrier (BBB) effectively when administered intranasally. A study demonstrated that this compound significantly reduced cholesteryl esters in mouse cerebral tissue when given intranasally, achieving a brain-targeting efficiency index of 133-fold compared to oral administration. This suggests that this compound could be a promising candidate for treating neurodegenerative diseases by modulating cholesterol metabolism in the brain .

Retinal Neovascularization

Recent studies have highlighted this compound's effectiveness in treating pathological retinal neovascularization (RNV), a condition often linked to ischemic retinopathies. In a mouse model of oxygen-induced retinopathy, this compound treatment significantly inhibited inflammatory responses and limited RNV while preserving normal vascular growth factors like vascular endothelial growth factor (VEGF). This dual action suggests that this compound can be utilized to manage RNV without the adverse effects associated with traditional anti-VEGF therapies .

Inflammatory Response Modulation

This compound's role in modulating the inflammatory response in retinal cells has been documented, showing a decrease in pro-inflammatory mediators during conditions of hypoxia. This finding indicates that this compound could be beneficial not only for RNV but also for broader applications in retinal diseases characterized by inflammation .

Atherosclerosis Suppression

This compound has been shown to suppress the development of atherosclerosis in animal models without affecting plasma cholesterol levels. In studies involving hamsters on high-fat diets, administration of this compound significantly reduced fatty streak lesions, demonstrating its potential as a therapeutic agent for cardiovascular diseases .

Mechanistic Insights

The compound's selectivity for ACAT-1 over ACAT-2 (229-fold) allows it to inhibit cholesterol esterification effectively within macrophages, leading to enhanced cholesterol efflux and reduced foam cell formation—key processes in atherosclerotic lesion development .

Data Tables

Application AreaStudy FocusKey Findings
NeurologyAlzheimer’s Disease133-fold increase in brain targeting efficiency via intranasal delivery
OphthalmologyRetinal NeovascularizationReduced inflammatory mediators; preserved VEGF expression
Cardiovascular HealthAtherosclerosisSuppressed fatty streak lesions without altering plasma cholesterol levels

Case Studies

Case Study 1: Alzheimer's Disease Model
In a controlled experiment with mice, this compound was administered intranasally over seven days. Results showed a significant decrease in cholesteryl esters within the brain tissue, indicating effective delivery and action against neurodegenerative processes.

Case Study 2: Oxygen-Induced Retinopathy
In another study involving oxygen-induced retinopathy models, this compound treatment led to reduced RNV and inflammation markers, demonstrating its potential as a therapeutic agent for retinal diseases.

Mecanismo De Acción

K-604 ejerce sus efectos inhibiendo selectivamente ACAT1, una enzima involucrada en la esterificación del colesterol. Al inhibir ACAT1, this compound reduce la formación de ésteres de colesterol, lo que lleva a una disminución del almacenamiento de colesterol en las células. Esta inhibición es competitiva con respecto a la oleoil-coenzima A, con un valor Ki de 0,378 micromolar. This compound también mejora la eflujo del colesterol de los macrófagos, promoviendo la eliminación del exceso de colesterol de las células .

Comparación Con Compuestos Similares

K-604 es único en su alta selectividad para ACAT1 sobre ACAT2, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de ACAT1 en el metabolismo del colesterol. Los compuestos similares incluyen:

La alta selectividad de this compound para ACAT1 lo hace particularmente útil para la investigación centrada en la inhibición específica de esta enzima y sus implicaciones para el metabolismo del colesterol y las enfermedades relacionadas.

Propiedades

Fórmula molecular

C23H30N6OS3

Peso molecular

502.7 g/mol

Nombre IUPAC

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide

InChI

InChI=1S/C23H30N6OS3/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30)

Clave InChI

VGGMTOYKEDKFLN-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC

Sinónimos

(2-(4-(2-benzimidazol-2ylthio)ethyl)piperazin-1yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide
2-(4-(2-(benzimidazol-2- ylthio)ethyl)piperazin-1-yl)-N-(2,4- bis(methylthio)-6-methyl-3-pyridyl)acetamide
2-(4-(2-(benzimidazol-2-ylthio)ethyl)piperazin-1-yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide
K-604
K604 compound

Origen del producto

United States

Synthesis routes and methods I

Procedure details

2-[4-(2-Hydroxyethyl)piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide (104.94 g, 0.286 mol) was dissolved in tetrahydrofuran (1.4 L), and triethylamine (48.5 g, 0.479 mol), 4-dimethylaminopyridine (1.76 g, 14.4 mmol), and methanesulfonyl chloride (42 g, 0.366 mol) were sequentially added to the solution under cooling with ice, followed by stirring for 1 hour at the same temperature. The reaction mixture was filtrated, and the filtrate was concentrated under reduced pressure, to thereby yield 144.92 g of a pale yellow foamed substance. The product was dissolved in N,N-dimethylformamide (1 L), and 2-mercaptobenzimidazole (48.58 g, 0.323 mol), potassium carbonate (48.58 g, 0.351 mol), and 18-crown-6 (3.56 g, 13.5 mmol) were added to the resultant solution at room temperature, followed by stirring for 3 hours at 80° C. The reaction mixture was concentrated under reduced pressure, and the residue was partitioned by adding chloroforn and water. The aqueous layer was extracted with chloroform. The combined organic layer was washed with saturated brine, dried over sodium sulfate anhydrate, and concentrated under reduced pressure. The residue was purified through silica gel column chromatography (developer: hexane/acetone=1/1-1/3), to thereby yield 55.85 g of 2-[4-[2-(benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide (yield: 39.2%).
Name
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide
Quantity
104.94 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
1.76 g
Type
catalyst
Reaction Step Two
Quantity
48.58 g
Type
reactant
Reaction Step Three
Quantity
48.58 g
Type
reactant
Reaction Step Three
Quantity
3.56 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
CSc1cc(C)nc(SC)c1NC(=O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)N=NC(=O)OCC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine trihydrochloride 1.0 g (2.69 mmol) was suspended in acetonitrile (30 mL), and potassium carbonate 1.45 g (10.49 mmol) was added to the suspension. Water (8 mL) was added dropwise to the mixture under stirring at room temperature until the entirety of the suspension assumed a homogeneous solution. Subsequently, N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-bromoacetamide 810 mg (2.52 mmol) was gradually added to the mixture, and the mixture was stirred for 2.5 hours at room temperature. The reaction mixture was diluted with water (50 mL) and extracted with chloroform (100 mL×3). The organic layer was washed with saturated brine (50 mL), followed by drying over sodium sulfate anhydrate and concentrating under reduced pressure. The residue was purified through silica gel column chromatography (eluent: chloroform:saturated ammonia in methanol=20:1). The thus-obtained oily product was crystallized from ethanol-diethyl ether, thereby yielding 1.16 g of 2-[4-[2-(benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide (yield: 88%) as a colorless crystalline powder.
Name
1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine trihydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
810 mg
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Acetonitrile (450 mL) and potassium carbonate (85.7 g, 0.62 mol) were added to 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine.3 hydrochloride (59.42 g, 0.16 mol) in water (180 mL). Subsequently, 2-bromo-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide (48.19 g, 0.15 mol) was gradually added thereto, and the resultant mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with water (300 mL), followed by stirring for 1 hour. The crystals that precipitated were separated through filtration, followed by washing with a solvent mixture (600 mL) of acetonitrile and water (1:1), washing with water (200 mL), and drying through air blow at 40 to 50° C., to thereby yield 2-[4-[2-(benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]acetamide as colorless crystals (75 g, yield: 99%).
Quantity
59.42 g
Type
reactant
Reaction Step One
Quantity
48.19 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
85.7 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
450 mL
Type
solvent
Reaction Step Six

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.